N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide
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Overview
Description
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is notable for its structural features, which include a naphthalene ring system that is partially hydrogenated and substituted with a hydroxy group and an acetamide group. It is used primarily in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide typically involves the hydrogenation of a naphthalene derivative followed by acylation. One common method starts with the hydrogenation of 2-naphthol to produce 1,2,3,4-tetrahydro-2-naphthol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 7-keto-1,2,3,4-tetrahydro-2-naphthalenylacetamide.
Reduction: N-(1,2,3,4-Tetrahydro-7-amino-2-naphthalenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: Similar structure but different substitution pattern.
2-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide: Positional isomer with similar properties.
Uniqueness
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-11-4-2-9-3-5-12(15)7-10(9)6-11/h3,5,7,11,15H,2,4,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSJXDTUXLCEMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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